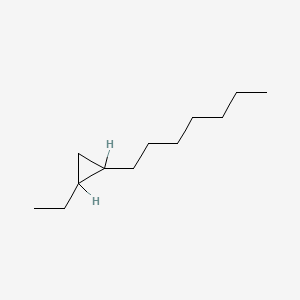
1-Ethyl-2-heptylcyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-2-heptylcyclopropane is an organic compound with the molecular formula C12H24. It belongs to the class of cycloalkanes, which are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclopropane ring substituted with an ethyl group at the first carbon and a heptyl group at the second carbon. Cyclopropanes are known for their unique chemical properties due to the strained nature of the three-membered ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethyl-2-heptylcyclopropane can be synthesized through the reaction of an alkene with a carbene. One common method involves the use of the Simmons-Smith reaction, where a zinc-copper couple reacts with diiodomethane to generate a carbenoid intermediate, which then adds to the double bond of an alkene to form the cyclopropane ring .
Industrial Production Methods: Industrial production of cyclopropanes, including this compound, often involves the use of carbenes or carbenoids generated in situ. The reaction conditions typically include the use of chloroform and potassium hydroxide to produce dichlorocarbene, which then reacts with the alkene to form the cyclopropane .
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-2-heptylcyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopropane ring into an open-chain alkane.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclopropane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under UV light.
Major Products Formed:
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Open-chain alkanes.
Substitution: Halogenated cyclopropanes.
Aplicaciones Científicas De Investigación
1-Ethyl-2-heptylcyclopropane has various applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-ethyl-2-heptylcyclopropane involves the interaction of its strained cyclopropane ring with various molecular targets. The high ring strain makes it highly reactive, allowing it to participate in addition reactions with alkenes and other unsaturated compounds. The formation of carbenes or carbenoids is a key step in its reactivity, where the carbene intermediate adds to the double bond of an alkene to form the cyclopropane ring .
Comparación Con Compuestos Similares
Cyclopropane: The simplest cycloalkane with a three-membered ring.
1-Methyl-2-heptylcyclopropane: Similar structure with a methyl group instead of an ethyl group.
1-Ethyl-2-pentylcyclopropane: Similar structure with a pentyl group instead of a heptyl group.
Uniqueness: 1-Ethyl-2-heptylcyclopropane is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The presence of the ethyl and heptyl groups can affect the compound’s solubility, boiling point, and overall stability compared to other cyclopropane derivatives .
Propiedades
Número CAS |
74663-86-8 |
|---|---|
Fórmula molecular |
C12H24 |
Peso molecular |
168.32 g/mol |
Nombre IUPAC |
1-ethyl-2-heptylcyclopropane |
InChI |
InChI=1S/C12H24/c1-3-5-6-7-8-9-12-10-11(12)4-2/h11-12H,3-10H2,1-2H3 |
Clave InChI |
FHUVNRUQAXFLJB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1CC1CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


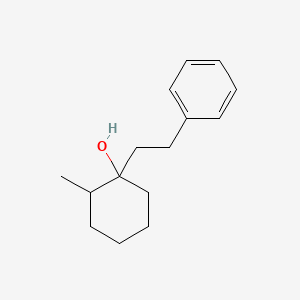
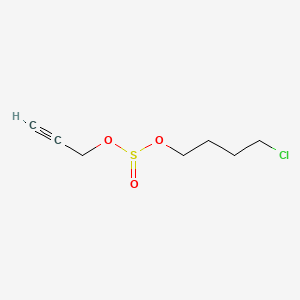
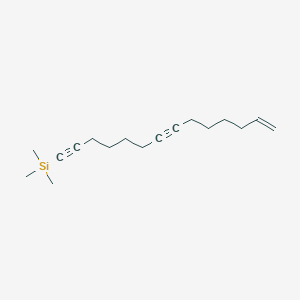
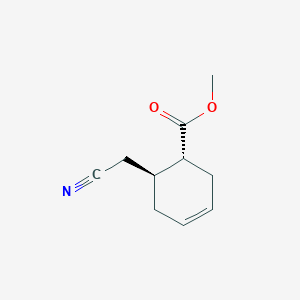
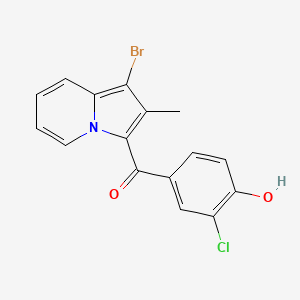
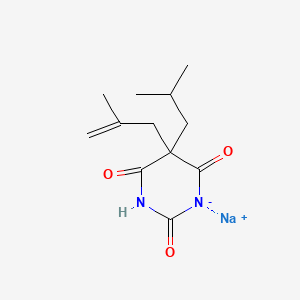
![3-(Benzyloxy)-2-[(benzyloxy)methyl]furan](/img/structure/B14440440.png)
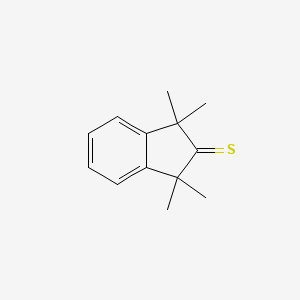
![2,7-Naphthalenedisulfonic acid, 3,3'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[5-amino-4-hydroxy-, trilithium monosodium salt](/img/structure/B14440446.png)
![2-[Amino(2-chlorophenyl)methylidene]-1-benzothiophen-3(2H)-one](/img/structure/B14440454.png)
![Benzyl [(4-hydroxyanilino)methylidene]carbamate](/img/structure/B14440462.png)
![Benzenecarboximidic acid, N-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B14440469.png)
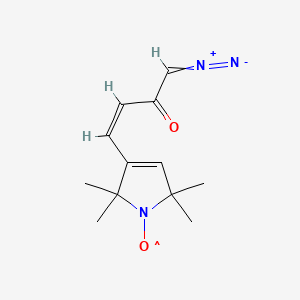
![(7R,11bS)-7-Phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one](/img/structure/B14440478.png)
